Phosphoramidon (Disodium)

Description

Historical Context of Phosphoramidon (B1677721) Discovery and Characterization

The story of phosphoramidon begins in the realm of microbiology and natural product discovery, leading to its recognition as a powerful modulator of enzyme activity.

Isolation from Streptomyces tanashiensis and Initial Identification

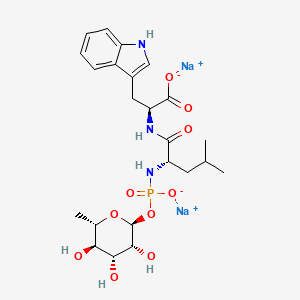

Phosphoramidon was first isolated from the culture broth of Streptomyces tanashiensis, a species of soil-dwelling bacteria. wikipedia.orgvulcanchem.comnih.gov The initial discovery and structural elucidation of this microbial metabolite were reported in the early 1970s. medchemexpress.com Structurally, phosphoramidon is a dipeptide, consisting of L-leucyl-L-tryptophan, linked to a rhamnose sugar moiety through a phosphoamide group. vulcanchem.com Its chemical formula is C₂₃H₃₄N₃O₁₀P. vulcanchem.com The disodium (B8443419) salt version, with the formula C₂₃H₃₂N₃Na₂O₁₀P, is often utilized in research settings for its improved solubility. vulcanchem.comfocusbiomolecules.com

Early Recognition as a Potent Enzyme Inhibitor

Soon after its isolation, phosphoramidon was identified as a potent inhibitor of metalloproteases. medchemexpress.comresearchgate.net One of the first enzymes shown to be strongly inhibited by phosphoramidon was thermolysin, a metalloendopeptidase derived from the bacterium Bacillus thermoproteolyticus. wikipedia.orgmedchemexpress.com This early finding was significant as it demonstrated the compound's ability to specifically target and neutralize the activity of zinc-containing proteases. chemeurope.com

Further research revealed that phosphoramidon's inhibitory spectrum extended to several crucial mammalian enzymes. Notably, it was found to be a powerful inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin (EC 3.4.24.11). nih.govfocusbiomolecules.comrndsystems.com NEP is a key enzyme involved in the degradation of a variety of signaling peptides. researchgate.netnih.gov Phosphoramidon also demonstrated inhibitory activity against Endothelin-Converting Enzyme (ECE), which is responsible for the production of the potent vasoconstrictor endothelin-1 (B181129) from its precursor, big endothelin-1. rndsystems.comnih.gov While it also inhibits Angiotensin-Converting Enzyme (ACE), its potency against ACE is considerably lower than against NEP and ECE. medchemexpress.commedchemexpress.com

The inhibitory constants (Ki or IC50 values) highlight the potency and relative selectivity of phosphoramidon for these enzymes.

| Enzyme | Inhibitory Value |

| Neutral Endopeptidase (NEP) | Ki = 2-3 nM, IC50 = 0.034 µM |

| Thermolysin | Ki = 28-30 nM, IC50 = 0.4 µg/mL |

| Endothelin-Converting Enzyme (ECE) | IC50 = 3.5 µM |

| Angiotensin-Converting Enzyme (ACE) | IC50 = 78 µM |

| Pseudolysin | Ki = 250 nM |

| Data sourced from multiple studies. medchemexpress.comfocusbiomolecules.commedchemexpress.comebi.ac.ukmdpi.comselleckchem.com |

Phosphoramidon (Disodium) as a Foundational Biochemical Tool

The specific and potent inhibitory action of phosphoramidon has established it as a fundamental tool in biochemistry and pharmacology, enabling detailed investigations into the roles of the enzymes it targets.

Significance in Elucidating Protease Biology

Phosphoramidon has been instrumental in clarifying the physiological and pathological roles of metalloproteases. medkoo.com By inhibiting enzymes like NEP and ECE, researchers can study the consequences of their functional absence. For instance, the use of phosphoramidon has been crucial in understanding the role of NEP in the degradation of neuropeptides, which has implications for neurogenic inflammation and pain. researchgate.netnih.gov Similarly, its ability to block ECE has been vital in studying the endothelin system's involvement in cardiovascular regulation and disease. nih.govoup.com The compound's use in animal models has allowed for the in vivo exploration of these enzyme systems. vulcanchem.com

Role in Enzyme Mechanistic Studies

Phosphoramidon has served as a valuable probe for studying the mechanisms of metalloprotease catalysis. bioone.org As a transition-state analogue inhibitor, its structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes. ebi.ac.uk The phosphoramidate (B1195095) group chelates the active site zinc ion, a key feature of the inhibitory mechanism. vulcanchem.comchemeurope.com X-ray crystallography studies of phosphoramidon bound to the active sites of enzymes like thermolysin and neprilysin have provided detailed structural insights into enzyme-inhibitor interactions and the catalytic mechanism itself. vulcanchem.comebi.ac.uk These studies have revealed how the different parts of the phosphoramidon molecule, including the rhamnose sugar and the dipeptide backbone, contribute to its binding affinity and specificity. vulcanchem.comebi.ac.uk

Scope and Academic Relevance of Phosphoramidon (Disodium) Research

The academic relevance of phosphoramidon is extensive, spanning numerous fields of biological and medical science. Its use as a research tool continues to yield important discoveries. For example, in neuroscience, phosphoramidon is used to study the metabolism of amyloid-beta peptides by NEP, a process highly relevant to Alzheimer's disease. vulcanchem.com In cardiovascular research, it helps to unravel the complex roles of the endothelin system in blood pressure regulation and heart failure. ahajournals.org Furthermore, its application extends to immunology and inflammation research, where it is used to investigate the role of NEP in modulating inflammatory responses. researchgate.netnih.gov The continued use of phosphoramidon in diverse research contexts underscores its enduring importance as a foundational biochemical tool for exploring protease function in health and disease. ebi.ac.uksnmjournals.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H32N3Na2O10P |

|---|---|

Molecular Weight |

587.5 g/mol |

IUPAC Name |

disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate |

InChI |

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 |

InChI Key |

OQKHVXFOYFBMDJ-ODIUWQMJSA-L |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Metalloprotease Inhibition by Phosphoramidon Disodium

Comprehensive Analysis of Inhibitory Kinetics and Thermodynamics

The inhibitory effect of Phosphoramidon (B1677721) on metalloproteases is characterized by its reversible and competitive nature. sapphirebioscience.comadipogen.comscbt.com This means that the inhibitor binds to the active site of the enzyme, directly competing with the substrate for the same binding location. The binding is non-covalent, allowing for the possibility of dissociation and reversal of inhibition.

Characterization of Reversible and Competitive Inhibition

Phosphoramidon is a well-established reversible and competitive inhibitor of several zinc metalloproteases, including those from the M4 and M13 families. sapphirebioscience.comadipogen.comebi.ac.uk Its inhibitory action is not permanent, and the enzyme can regain its activity if the inhibitor is removed. Functional and structural studies have confirmed this mode of inhibition for various metalloproteases, such as thermolysin and the integral membrane protein zinc metalloprotease ZMPSTE24. nih.gov The kinetics of this interaction show a competitive profile, where Phosphoramidon forms a stable, yet reversible, complex with the enzyme's active site, thereby disrupting the catalytic process. scbt.com

The reversible nature of the inhibition is a key characteristic. Unlike irreversible inhibitors that form covalent bonds with the enzyme, Phosphoramidon's interaction is based on non-covalent forces, allowing for an equilibrium to be established between the enzyme, inhibitor, and the enzyme-inhibitor complex.

Determination of Inhibition Constants (Ki) and Half Maximal Inhibitory Concentrations (IC50)

The potency of Phosphoramidon as an inhibitor is quantified by its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. ebmconsult.comaatbio.com A lower Kᵢ value indicates a higher affinity and, therefore, a more potent inhibitor. ebmconsult.com The IC₅₀ value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is an operational parameter that can be influenced by experimental conditions. aatbio.com

Phosphoramidon exhibits potent inhibition against a variety of metalloproteases, with Kᵢ values often in the nanomolar range. ebi.ac.uk For instance, the Kᵢ for neprilysin is approximately 2-3 nM, and for thermolysin, it is 28 nM. sapphirebioscience.comebi.ac.uk The IC₅₀ values for endothelin-converting enzyme-1 can vary significantly, from 14 nM to 8 micromolar, due to the pH-dependent nature of the inhibition. ebi.ac.uk

| Enzyme | Kᵢ (nM) | IC₅₀ (µM) |

|---|---|---|

| Neprilysin (NEP) | 2-3 sapphirebioscience.comebi.ac.uk | |

| Neprilysin-2 (NEP2) | ~2 sapphirebioscience.comadipogen.com | |

| Thermolysin | 28 ebi.ac.uk | |

| Pseudolysin | 250 ebi.ac.uk | |

| Endothelin-Converting Enzyme (ECE) | 0.68 sapphirebioscience.comadipogen.com | |

| Endothelin-Converting Enzyme-1 (ECE-1) | 0.014 - 8 ebi.ac.uk |

Substrate Mimicry and Transition-State Analogue Properties

Phosphoramidon's inhibitory mechanism is rooted in its ability to act as a transition-state analogue. nih.gov During the enzymatic hydrolysis of a peptide bond by a metalloprotease, the reaction proceeds through a high-energy tetrahedral transition state. Phosphoramidon's chemical structure, particularly its phosphoramidate (B1195095) group, mimics this tetrahedral geometry. researchgate.net

This structural mimicry allows Phosphoramidon to bind to the enzyme's active site with high affinity, taking advantage of the additional binding energy that the enzyme uses to stabilize the true transition state of the substrate. psu.edu The phosphinic acid moiety within its structure is particularly well-suited to fill the requirements of the transition state theory for metalloprotease inhibition. researchgate.net This makes Phosphoramidon a highly effective inhibitor by essentially "tricking" the enzyme into binding it as if it were the transition state of its natural substrate.

Coordination Chemistry within the Enzyme Active Site

The interaction of Phosphoramidon with the metalloprotease active site involves intricate coordination chemistry, primarily centered around the catalytic zinc ion. The phosphoryl group of Phosphoramidon plays a crucial role in this coordination, while other parts of the molecule interact with specific residues in the enzyme's active site pockets.

Role of the Phosphoryl Group in Zinc Coordination

The phosphoryl group of Phosphoramidon is essential for its inhibitory activity as it directly interacts with the catalytic zinc ion in the enzyme's active site. scbt.com In many metalloproteases, this zinc ion is coordinated by specific amino acid residues, often a HExxH motif. core.ac.uk X-ray crystallography studies of Phosphoramidon complexed with enzymes like thermolysin and ZMPSTE24 have revealed that one of the oxygen atoms of the phosphoramidate moiety acts as a ligand for the zinc ion. rcsb.orgresearchgate.net

In the case of thermolysin, this coordination, along with three ligands from the protein, results in an approximately tetrahedral geometry around the zinc ion. rcsb.org This interaction with the zinc ion is a key feature of how metalloproteinase inhibitors containing phosphoramidates function. researchgate.net The N-phosphoryl group of Phosphoramidon is held in place through this coordination, contributing significantly to the stability of the enzyme-inhibitor complex. researchgate.net

Interactions with Catalytic and Specificity Pocket Residues

Beyond the crucial zinc coordination, other parts of the Phosphoramidon molecule engage in specific interactions with amino acid residues lining the active site and specificity pockets of the enzyme. These interactions contribute to the inhibitor's potency and selectivity.

In the complex with Zmp1, a metalloprotease from Mycobacterium tuberculosis, the L-tryptophan residue of Phosphoramidon engages in π-stacking with a phenylalanine residue (Phe48) in the active site. researchgate.net The indole (B1671886) NH group of the tryptophan forms hydrogen bonds with the main chain carbonyl of Val451 and the side chain of Asn452. researchgate.net Similarly, the L-leucyl residue of Phosphoramidon forms hydrogen bonds with the main chain carbonyl of Ala453 and the side chain of Glu494. researchgate.net

In the structure of Gentlyase complexed with Phosphoramidon, the interactions of the phosphoramidate, leucine (B10760876), and tryptophan moieties are nearly identical to those observed in the thermolysin complex. iucr.org The residues lining the active sites of both enzymes are identical, leading to a similar binding mode for the inhibitor. iucr.org These extensive interactions with the catalytic and specificity pocket residues are critical for the tight and specific binding of Phosphoramidon to its target metalloproteases.

Specific Enzyme Targets and Their Modulation by Phosphoramidon Disodium

Thermolysin Inhibition: A Prototypical Interaction Model

Thermolysin, a thermostable neutral metalloendopeptidase from Bacillus thermoproteolyticus, is a classic model for studying the mechanism of zinc-dependent proteases. pdbj.orgpdbj.org The inhibition of thermolysin by phosphoramidon (B1677721) is one of the most well-characterized examples of enzyme-inhibitor interaction and serves as a template for understanding its effects on related mammalian enzymes. researchgate.netnih.gov

Mechanistic studies reveal that phosphoramidon functions as a potent, competitive, and reversible inhibitor of thermolysin. ebi.ac.ukportlandpress.com It is considered a transition-state analogue, mimicking the tetrahedral, high-energy intermediate state that forms during peptide bond hydrolysis. ebi.ac.ukresearchgate.net The key to its inhibitory action lies in the phosphoramidate (B1195095) group [-PO(O⁻)-NH-]. pnas.org This group chelates the active-site Zn²⁺ ion, which is essential for the catalytic activity of thermolysin. pnas.org

The interaction is highly specific. The peptide moiety of phosphoramidon, composed of L-leucyl-L-tryptophan, interacts with the hydrophobic substrate-binding domains of the enzyme, positioning the phosphoramidate group for optimal coordination with the zinc atom. pnas.org This dual interaction, involving both the substrate recognition sites and the active site metal, accounts for its high affinity. pnas.org Kinetic studies have established Ki values for thermolysin inhibition in the nanomolar range, with a reported value of 28 nM. ebi.ac.uk

Further mechanistic insights come from studies comparing phosphoramidon to other inhibitors. While some phosphoramidate inhibitors form a pentacoordinate complex with the zinc atom, phosphoramidon forms a complex with approximately tetrahedral geometry. rcsb.org The catalytic mechanism of thermolysin is thought to involve the active-site glutamate (B1630785) residue (Glu-143) promoting the attack of a water molecule on the substrate's scissile bond. researchgate.netrcsb.org In the phosphoramidon-thermolysin complex, the distance from the phosphoramide (B1221513) nitrogen to Glu-143 is 0.39 nm, influencing the enzyme's catalytic cycle. rcsb.org

X-ray crystallographic analysis of the thermolysin-phosphoramidon complex has provided definitive, high-resolution structural evidence for the inhibitory mechanism. The structure, originally determined by Weaver et al. (1977) and subsequently refined, is available in the Protein Data Bank (PDB entry 1TLP). rcsb.orgacs.org

The crystal structure confirms that phosphoramidon binds within the active site cleft of thermolysin. researchgate.net A single oxygen atom from the phosphoramidate moiety directly coordinates with the active-site zinc ion, displacing the catalytic water molecule that is normally present at this fourth coordination site. pnas.orgrcsb.org This interaction results in a coordination complex with a geometry that tends towards tetrahedral. rcsb.org

Key interactions stabilizing the complex include:

Zinc Coordination: The primary interaction is the chelation of the Zn²⁺ ion by the phosphoramidate group. pnas.orgrcsb.org

Hydrogen Bonding: The rhamnose sugar moiety of phosphoramidon forms hydrogen bonds with enzyme residues, contributing to binding affinity. researchgate.net The backbone NH of residue W115 can form a hydrogen bond to the inhibitor, sometimes mediated by a water molecule. researchgate.net

Hydrophobic Interactions: The leucine (B10760876) and tryptophan side chains of the inhibitor fit into the S1' and S2' substrate-binding pockets of thermolysin, which are lined with hydrophobic residues. pnas.org

The phosphorus-nitrogen bond length in the complex is relatively short (0.15 nm), suggesting the nitrogen is not protonated. rcsb.org This structural data provides a precise atomic-level map of how phosphoramidon achieves its potent inhibition of thermolysin, serving as a critical model for its interaction with other metalloenzymes.

| Feature | Description | Reference |

| PDB Code | 1TLP | rcsb.org |

| Resolution | 2.30 Å | rcsb.org |

| Inhibitor | Phosphoramidon | rcsb.org |

| Key Interaction | A phosphoramidate oxygen coordinates with the active site Zn²⁺ ion. | pnas.orgrcsb.org |

| Coordination Geometry | Approximately tetrahedral at the zinc center. | rcsb.org |

| Key Enzyme Residue | Glu-143 is positioned 0.39 nm from the inhibitor's phosphoramide nitrogen. | rcsb.org |

Detailed Mechanistic Studies of Thermolysin-Phosphoramidon Complexation

Inhibition of Endothelin-Converting Enzymes (ECEs) in Research Systems

Endothelin-converting enzymes (ECEs) are membrane-bound zinc metalloproteases responsible for the final step in the biosynthesis of the potent vasoconstrictor peptides, the endothelins. mdpi.com They cleave the inactive precursor, big endothelin (big ET), to produce the biologically active endothelin (ET). pnas.org Phosphoramidon was a crucial tool in the initial characterization of ECEs and remains widely used in research to study their function. pnas.orgahajournals.org

Phosphoramidon exhibits differential inhibitory potency against the various isoforms of ECE. The two major isoforms, ECE-1 and ECE-2, are homologous proteins but differ in their optimal pH for activity and their sensitivity to inhibitors. ahajournals.orgbiologists.com

ECE-1: This is the most prevalent isoform. Phosphoramidon inhibits ECE-1 with IC₅₀ values reported in the micromolar range, typically around 1 to 3.5 µM. ahajournals.orguni-freiburg.de The inhibition of ECE-1 is also pH-dependent, with phosphoramidon being a more potent inhibitor at acidic pH. ebi.ac.uk

ECE-2: This isoform has a more acidic pH optimum (around 5.5) compared to ECE-1 (pH 6.8). ahajournals.org Phosphoramidon is a significantly more potent inhibitor of ECE-2, with reported IC₅₀ values in the low nanomolar range (approximately 1.5 to 4 nM). ahajournals.org

This differential sensitivity allows phosphoramidon to be used as a pharmacological tool to distinguish between the activities of ECE-1 and ECE-2 in experimental systems. ahajournals.org For instance, using a concentration of 0.1 µmol/L phosphoramidon would be expected to inhibit over 95% of ECE-2 activity while only inhibiting about 10% of ECE-1 activity. ahajournals.org

Phosphoramidon also inhibits neutral endopeptidase (NEP/neprilysin) with high potency (IC₅₀ = 34 nM), but is a weak inhibitor of angiotensin-converting enzyme (ACE) (IC₅₀ = 78 µM). uni-freiburg.demedchemexpress.com

| Enzyme | IC₅₀ / Kᵢ | Reference |

| ECE-1 | ~1 - 3.5 µM | ahajournals.orguni-freiburg.de |

| ECE-2 | ~1.5 - 4 nM | ahajournals.org |

| Thermolysin | 28 nM (Kᵢ) | ebi.ac.uk |

| Neutral Endopeptidase (NEP) | 34 nM | uni-freiburg.demedchemexpress.com |

| Angiotensin-Converting Enzyme (ACE) | 78 µM | uni-freiburg.demedchemexpress.com |

In various in vitro cellular models, phosphoramidon has been shown to effectively block the processing of big ET-1 into mature ET-1. Studies using cultured endothelial cells, which are the primary source of ET-1, have demonstrated that phosphoramidon reduces the amount of ET-1 released into the culture medium. nih.gov For example, in bovine aortic endothelial cells (BAECs), phosphoramidon at concentrations of 10 µM and 100 µM lowered the accumulation of ET-1 by 27% and 76%, respectively. nih.gov

Experiments where exogenous big ET-1 is added to intact cells have confirmed that a phosphoramidon-sensitive ECE is located on the plasma membrane, accessible to the extracellular precursor. nih.gov The IC₅₀ for inhibition of exogenous big ET-1 conversion was found to be 6.4 µM in BAECs and 0.26 µM in the EA.hy 926 cell line. nih.gov In a live-cell assay using CHO cells transfected with human ECE-1a, phosphoramidon inhibited the conversion of exogenous big ET-1 with an IC₅₀ of 5 to 30 µmol/L. ahajournals.org

Interestingly, the effect can be complex. In EA.hy 926 cells, while phosphoramidon inhibits the conversion of exogenous big ET-1, it was observed to increase the accumulation of ET-1 from endogenous synthesis over a 24-hour period. nih.gov This suggests the presence of distinct intracellular and extracellular processing pathways or complex feedback mechanisms regulating ECE expression and activity. biologists.comnih.gov

Before ECE was cloned and sequenced, phosphoramidon was instrumental in its initial pharmacological characterization. Early research aimed to identify the "putative" enzyme responsible for converting big ET-1 to ET-1. pnas.org By using a panel of protease inhibitors, researchers demonstrated that the pressor activity of big ET-1 was blocked by metalloprotease inhibitors but not by inhibitors of serine or cysteine proteases. pnas.org

Crucially, phosphoramidon was found to be a potent inhibitor of this activity, whereas other metalloprotease inhibitors like captopril (B1668294) (an ACE inhibitor) and kelatorphan (B1673381) were ineffective. pnas.orgahajournals.org This sensitivity to phosphoramidon, combined with a lack of inhibition by the specific NEP inhibitor thiorphan (B555922), helped to establish that ECE was a novel metallo-endopeptidase distinct from NEP. pnas.orgahajournals.orgresearchgate.net This pharmacological profile—sensitivity to phosphoramidon but resistance to thiorphan—became a defining characteristic of ECE activity and was essential for differentiating its function from that of NEP in various tissues and cell types. ahajournals.orgresearchgate.netahajournals.org

Impact on Endothelin-1 (B181129) Processing and Release in in vitro Cellular Models

Neutral Endopeptidase (NEP)/Neprilysin (CD10) Inhibition

Phosphoramidon demonstrates potent and high-affinity inhibition of Neutral Endopeptidase (NEP), also known as Neprilysin or CD10. bertin-bioreagent.comadipogen.com Research has established its strong inhibitory constant (Ki) for NEP, with reported values of 2 nM. bertin-bioreagent.comadipogen.com The inhibitory concentration (IC50) for NEP is approximately 0.034 µM (or 34 nM). medchemexpress.comnih.govacs.orgmedchemexpress.com This high affinity underscores its utility as a specific inhibitor in research contexts. The majority of the phosphoramidon molecule engages with the enzyme, and its rhamnose group, which is in contact with the solvent, provides a secondary stabilizing effect. nih.govfrontiersin.org

The selectivity of phosphoramidon for NEP is notable when compared to other metalloproteases. For instance, its inhibitory potency against NEP is significantly higher than for Angiotensin-Converting Enzyme (ACE), with IC50 values of 34 nM for NEP versus 78 µM for ACE. acs.org This represents a more than 2,200-fold selectivity for NEP over ACE.

Inhibitory Activity of Phosphoramidon (Disodium)

| Enzyme | Inhibition Value (Ki) | Inhibition Value (IC50) |

|---|---|---|

| Neutral Endopeptidase (NEP)/Neprilysin | 2 nM bertin-bioreagent.comadipogen.com | 34 nM medchemexpress.comnih.govacs.orgmedchemexpress.com |

| Angiotensin-Converting Enzyme (ACE) | Data Not Available | 78 µM medchemexpress.comnih.govacs.org |

| Endothelin-Converting Enzyme (ECE) | 3.5 µM bertin-bioreagent.com | 3.5 µM medchemexpress.comnih.gov |

| Thermolysin | Data Not Available | 0.4 µg/mL medchemexpress.com |

| Collagenase | Data Not Available | 18.8 µM nih.gov |

In animal models, the inhibition of NEP by phosphoramidon leads to significant physiological consequences due to the accumulation of endogenous peptides that are normally degraded by the enzyme. NEP is responsible for breaking down a variety of bioactive peptides, including Substance P, enkephalins, atrial natriuretic peptide (ANP), and bradykinin (B550075). adipogen.comnih.gov

By blocking NEP, phosphoramidon prevents the degradation of these peptides, thereby potentiating their effects. For example, intravenous administration of phosphoramidon in wild-type mice with allergic contact dermatitis led to a marked increase in the inflammatory response, similar to that seen in NEP-deficient mice, supporting the role of NEP in degrading the pro-inflammatory peptide Substance P. aai.org Similarly, phosphoramidon potentiates the vasodilator effects of vasoactive intestinal peptide (VIP) in the systemic microcirculation. nih.gov

In guinea pigs, a species with an amyloid-beta (Aβ) peptide sequence identical to humans, phosphoramidon treatment caused a rapid, dose-dependent increase in plasma Aβ concentrations, indicating that phosphoramidon-sensitive proteases like NEP play a role in regulating Aβ levels in vivo. nih.gov Studies in mice deficient in both NEP and its homolog NEP2 showed that phosphoramidon administration could still elevate brain levels of Aβ, suggesting the existence of other phosphoramidon-sensitive enzymes involved in Aβ catabolism. nih.gov

High Affinity and Selectivity for NEP/Neprilysin

Angiotensin-Converting Enzyme (ACE) Inhibition Profile

Phosphoramidon exhibits a significantly weaker inhibitory effect on Angiotensin-Converting Enzyme (ACE) compared to its potent inhibition of NEP. bertin-bioreagent.commedchemexpress.comnih.gov The reported IC50 value for ACE inhibition is 78 µM. medchemexpress.comnih.govacs.orgmedchemexpress.com This contrasts sharply with its nanomolar affinity for NEP, highlighting a high degree of selectivity. bertin-bioreagent.comacs.org This selectivity is a key feature, as it allows researchers to dissect the physiological roles of NEP without significantly confounding effects from ACE inhibition. In studies on the microcirculation, the selective NEP inhibitors phosphoramidon and thiorphan potentiated VIP-induced vasodilation, whereas the selective ACE inhibitor captopril did not, further demonstrating this distinction in a functional context. nih.gov

ZMPSTE24 (Zinc Metalloprotease Ste24) Inhibition and Structural Conservation

Phosphoramidon also inhibits ZMPSTE24, an integral membrane zinc metalloprotease. chimmed.runih.govadipogen.com ZMPSTE24 has a unique structure with seven transmembrane helices that form a large cavity within the membrane where the catalytic residues are located. nih.govproteopedia.org

Functional and structural studies have confirmed that phosphoramidon acts as a competitive inhibitor of ZMPSTE24. nih.govproteopedia.org A 3.85 Å resolution X-ray crystal structure of the ZMPSTE24-phosphoramidon complex revealed that the binding mode is conserved when compared to how phosphoramidon binds to soluble gluzincin metalloproteases like thermolysin and neprilysin. nih.govresearchgate.net Despite this conserved binding mechanism, the potency of phosphoramidon against ZMPSTE24 is predicted to be significantly lower than its potency against thermolysin and neprilysin. nih.govproteopedia.org These findings highlight a close structural and functional relationship between the integral membrane protease ZMPSTE24 and soluble gluzincins. nih.gov

Enkephalinase Inhibition and Its Research Implications in Animal Behavior

NEP is also known as enkephalinase, as it is a key enzyme in the degradation of endogenous opioid peptides called enkephalins. iscabiochemicals.comadipogen.com By inhibiting this enzyme, phosphoramidon effectively increases the levels and prolongs the action of enkephalins. researchgate.net

This mechanism has been explored in animal behavior research. In rats, intracerebroventricular administration of phosphoramidon induced a decrease in nociception (analgesia) without causing significant respiratory depression. capes.gov.br This effect was accompanied by intensive behavioral changes, such as grooming and mounting, which were significantly reduced by the opioid antagonist naltrexone (B1662487), indicating the effects were mediated by opioid receptors. capes.gov.br In morphine-dependent mice, phosphoramidon was found to significantly suppress naloxone-precipitated withdrawal symptoms like jumping, suggesting that enhancing endogenous opioid levels can alleviate withdrawal severity. nih.gov These studies underscore the role of enkephalins in pain modulation and behavior, which can be investigated using enkephalinase inhibitors like phosphoramidon. researchgate.netbohrium.com

Selectivity Spectrum Against Other Protease Classes (e.g., Trypsin, Papain, Chymotrypsin, Pepsin, Collagenase)

Phosphoramidon exhibits a high degree of selectivity for metalloproteases, with little to no inhibitory effect on other major classes of proteases. bertin-bioreagent.comadipogen.com Specifically, it does not inhibit serine proteases like trypsin and chymotrypsin, the cysteine protease papain, or the aspartic protease pepsin. iscabiochemicals.comchimmed.rubertin-bioreagent.com

While it is primarily known as a NEP and thermolysin inhibitor, phosphoramidon does show some activity against other metalloproteases, such as collagenase, but with much weaker potency. chimmed.ru One study determined an IC50 value of 18.8 µM for collagenase inhibition, which is substantially higher than its IC50 for NEP. nih.gov Another reported an IC50 of 16 µM for a bacterial collagenase (ColH). researchgate.net This broad selectivity profile makes phosphoramidon a valuable tool for specifically studying the roles of NEP and other closely related metalloendopeptidases in various biological processes. adipogen.com

Structural Activity Relationship Sar Studies of Phosphoramidon Disodium and Analogues

Elucidation of Key Structural Moieties for Inhibitory Potency

The inhibitory potency of phosphoramidon (B1677721) is not the result of a single feature, but rather the synergistic contribution of its distinct structural components: the phosphoryl group, the rhamnose moiety, and the dipeptide backbone of L-leucyl-L-tryptophan. rsc.org

The phosphoryl group is the cornerstone of phosphoramidon's inhibitory activity and is considered an absolute requirement for its function. nih.gov This group plays a crucial role by mimicking the tetrahedral transition state of peptide bond hydrolysis, the reaction catalyzed by metalloproteases. academie-sciences.fr Its primary function is to interact directly with the catalytic zinc ion (Zn²⁺) located in the active site of the target enzyme. rsc.orgacademie-sciences.frresearchgate.net

Crystallographic studies have shown that an oxygen atom from the phosphoramidate (B1195095) moiety binds to the zinc ion. academie-sciences.frrcsb.org This interaction, along with coordination by three amino acid residues from the enzyme, creates a stable tetrahedral or pentacoordinate geometry around the zinc ion, effectively disabling the catalytic machinery. academie-sciences.frrcsb.org The phosphonate (B1237965) group can act as an anionic group that coordinates with the metal ion, a function similar to the hydroxamate group found in other classes of metalloproteinase inhibitors. mdpi.com

The role of the L-rhamnose sugar moiety in phosphoramidon's activity is complex and appears to be highly dependent on the target enzyme. For some enzymes, like thermolysin and endothelin-converting enzyme (ECE), the rhamnose group is considered to be of very little importance for inhibition. nih.gov In fact, its removal can lead to a significant increase in potency against other enzymes such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). nih.govebi.ac.uk

The dipeptide component, L-leucyl-L-tryptophan, is critical for the specificity of phosphoramidon's interaction with different metalloproteases. The side chains of these amino acids fit into specific sub-pockets (S-sites) of the enzyme's active site.

The tryptophan residue (P2' position) is particularly crucial for the inhibition of ECE and NEP. nih.govnih.gov It is proposed that ECE possesses a specific hydrophobic pocket that accommodates the bulky indole (B1671886) side chain of tryptophan. nih.gov The importance of this residue is highlighted by the fact that interchanging the positions of leucine (B10760876) and tryptophan can abolish the inhibitory activity against ECE and NEP. nih.gov Crystallographic data shows the indole moiety of tryptophan forming a π-stacking interaction with a phenylalanine residue and hydrogen bonds within the active site of one metalloprotease. researchgate.net

Contribution of the Rhamnose Moiety

Comparative SAR Analysis Across Different Metalloproteases

The structural modifications of phosphoramidon have differential effects on its inhibitory activity against various metalloproteases. This highlights the subtle differences in the active site topographies of these enzymes. Phosphoramidon itself shows varied potency, with IC50 values of 3.5 µM for ECE, 0.034 µM for NEP, and 78 µM for ACE. nih.govmedchemexpress.com

A key analogue, which lacks the rhamnose moiety (phosphoryl-Leu-Trp), demonstrates this divergent activity. Its potency against ECE is significantly reduced (IC50 = 70 µM), while its activity against NEP (IC50 = 0.003 µM) and ACE (IC50 = 0.20 µM) is markedly increased. nih.gov This underscores the rhamnose group's role in ECE binding and its detrimental effect on NEP and ACE inhibition. nih.govebi.ac.uk

Further modifications, such as the addition of a hydrophobic 2-(2-naphthyl)ethyl group to the phosphoryl-Leu-Trp analogue, again show varied effects. This addition improves potency for ECE (IC50 = 0.55 µM) but weakens it for NEP (IC50 = 0.02 µM), with little change for ACE. nih.gov Swapping the leucine and tryptophan residues renders the analogue inactive against ECE and NEP, but it remains an active inhibitor of ACE. nih.gov

| Compound | Modification | ECE IC50 (µM) | NEP IC50 (µM) | ACE IC50 (µM) |

|---|---|---|---|---|

| Phosphoramidon | Parent Compound | 3.5 | 0.034 | 78 |

| Analogue 1 | Removal of rhamnose moiety | 70 | 0.003 | 0.20 |

| Analogue 2 | Analogue 1 + 2-(2-naphthyl)ethyl group | 0.55 | 0.02 | No significant change |

| Analogue 3 | Interchange of Leu and Trp residues | Inactive | Inactive | Active |

Rational Design Principles for Phosphoramidon Analogues

The SAR data provides clear principles for the rational design of novel phosphoramidon analogues with improved potency and selectivity.

Zinc-Binding Group: The phosphoryl group is essential and must be retained to ensure chelation of the active site zinc ion. nih.govacademie-sciences.fr

Tuning Selectivity via the Sugar Moiety: The rhamnose moiety is a key site for modification to alter enzyme selectivity. Its removal enhances NEP and ACE inhibition, while its presence is favorable for ECE inhibition. nih.gov Replacing the rhamnose with other functionalities, such as phenyl groups, can be explored to target other metalloproteases, like botulinum neurotoxin B light chain. vulcanchem.com

Optimizing Peptide Residues: The P1' and P2' residues are critical for target recognition. Introducing hydrophobic groups at the P1' position can significantly enhance potency for ECE. nih.gov The aromatic nature of the P2' residue is vital for inhibiting ECE and NEP. nih.gov

Improving Stability: A common strategy in designing protease inhibitors is to enhance metabolic stability. For phosphorus-based inhibitors, this can involve replacing the relatively unstable P-N (phosphoramidate) bond with a more robust P-C (phosphinate) bond, although this may result in the loss of a hydrogen bond. academie-sciences.fr

Exploring Additional Pockets: Extending the inhibitor structure to interact with additional pockets (e.g., the P3 position) can lead to significant gains in both potency and selectivity for specific enzymes, such as certain matrix metalloproteinases (MMPs). academie-sciences.fr

By applying these principles, medicinal chemists can systematically design and synthesize new generations of phosphoramidon-based inhibitors tailored for specific therapeutic targets.

Applications of Phosphoramidon Disodium in Advanced Research Models

Investigating Amyloid-Beta Metabolism in Neurobiological Research

The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathology of Alzheimer's disease. The concentration of Aβ is determined by the balance between its production and clearance. Several enzymes, particularly metalloproteases, are involved in the degradation of Aβ. Phosphoramidon's ability to inhibit these enzymes makes it a critical tool for studying Aβ metabolism.

Use in Elucidating Metalloprotease Involvement in Amyloid Processing

Phosphoramidon (B1677721) serves as a crucial tool for confirming the involvement of specific metalloproteases in the breakdown of Aβ. scirp.org Since Phosphoramidon inhibits a range of metalloproteases, including neprilysin and endothelin-converting enzyme (ECE), its application in experimental models helps to delineate the contribution of these enzymes to Aβ clearance. nih.gov When the introduction of Phosphoramidon leads to an increase in Aβ levels, it provides strong evidence that a phosphoramidon-sensitive metalloprotease is responsible for its degradation. capes.gov.brnih.gov

For example, research has demonstrated that the overexpression of ECE-1 in certain cell lines can reduce extracellular Aβ concentrations by as much as 90%, an effect that is nullified by treatment with Phosphoramidon. capes.gov.brnih.gov This directly implicates ECE-1 as a significant Aβ-degrading enzyme. capes.gov.brnih.gov Such studies are vital for identifying potential therapeutic targets aimed at enhancing Aβ clearance in the brain. nih.gov

Role in Endothelin System Research in Experimental Animal Models

The endothelin system plays a critical role in vascular homeostasis, with its dysregulation implicated in various cardiovascular diseases. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, is produced from its precursor, big endothelin-1, by the action of endothelin-converting enzyme (ECE). Phosphoramidon's inhibitory action on ECE makes it an essential compound for studying this system.

Analysis of Big Endothelin-1 Conversion in vivo

Phosphoramidon is widely used in animal models to block the conversion of big ET-1 to the biologically active ET-1. nih.govahajournals.org This allows researchers to investigate the physiological consequences of inhibiting this pathway. Studies in rats have shown that Phosphoramidon potently inhibits the hypertensive effect of big ET-1, without affecting the hypertension induced by ET-1 itself. nih.gov This demonstrates that the pressor effects of big ET-1 are dependent on its conversion to ET-1 by a phosphoramidon-sensitive enzyme. nih.govahajournals.org

Furthermore, research in rabbits has shown that when big ET-1 is administered along with Phosphoramidon, there is an increase in the plasma levels of an intermediate peptide, ET-1 (1-31). ahajournals.orgahajournals.org This finding suggests an alternative pathway for ET-1 production and highlights the complexity of the endothelin system. ahajournals.orgahajournals.org

Table 2: Application of Phosphoramidon in Studying Big Endothelin-1 Conversion

| Animal Model | Experimental Observation | Conclusion | Citation |

|---|---|---|---|

| Anesthetized Rats | Inhibition of the hypertensive effect of big ET-1. | The pressor response to big ET-1 is dependent on its conversion by a phosphoramidon-sensitive ECE. | nih.gov |

| Anesthetized Rabbits | Increased plasma levels of ET-1 (1-31) when co-administered with big ET-1. | Reveals an alternate, phosphoramidon-sensitive pathway for ET-1 production. | ahajournals.orgahajournals.org |

| Cultured Aortic Endothelial Cells | Suppressed secretion of ET-1 and increased secretion of big ET-1. | Confirms ECE as a membrane-bound, phosphoramidon-sensitive enzyme responsible for ET-1 production. | nih.gov |

Studies on Endothelin-Dependent Physiological Responses in Animal Models

By blocking the production of ET-1, Phosphoramidon enables the study of physiological processes that are dependent on this potent peptide. In various animal models, the administration of Phosphoramidon has been shown to influence a range of endothelin-dependent responses. For example, in hypertensive rats, Phosphoramidon infusion has been demonstrated to lower blood pressure, suggesting a role for ET-1 in the pathophysiology of hypertension. oup.com

In a rabbit model, Phosphoramidon was found to block the pressor responses induced by both big ET-1 and the intermediate ET-1 (1-31), indicating that the physiological effects of these precursors are mediated through their conversion to ET-1. ahajournals.orgahajournals.org Additionally, in a model of gastric mucosal injury in rats, pretreatment with Phosphoramidon reduced the extent of damage, an effect that could be reversed by the administration of exogenous ET-1. nih.gov This suggests that ET-1 plays a role in the inflammatory response in this context. nih.gov

Exploring Neuropeptide Signaling Pathways

Phosphoramidon's utility extends beyond amyloid and endothelin research to the broader exploration of neuropeptide signaling. Many neuropeptides, which act as neurotransmitters and neuromodulators in the central and peripheral nervous systems, are degraded by neutral endopeptidases (NEPs), also known as neprilysin. scbt.com As a potent inhibitor of NEP, Phosphoramidon can be used to prolong the action of these neuropeptides, thereby helping to elucidate their physiological functions.

For instance, studies have shown that Phosphoramidon can potentiate the effects of neuropeptides like substance P and neurokinin A in the airways of rats, suggesting a rapid breakdown of these peptides by NEP under normal conditions. taylorandfrancis.com By inhibiting this degradation, researchers can better understand the role of these neuropeptides in processes such as bronchoconstriction and airway responsiveness. taylorandfrancis.com The use of peptidase inhibitors like Phosphoramidon is a key strategy for investigating the regulation and half-life of neuropeptides and understanding the range and efficacy of their actions in complex signaling pathways. nih.gov

Impact on Bradykinin (B550075), Neurotensin (B549771), and Enkephalin Metabolism in Research Settings

Phosphoramidon's primary mechanism of action involves the inhibition of metalloproteases, particularly neutral endopeptidase (NEP), also known as neprilysin or endopeptidase-24.11. peptanova.demedchemexpress.comfocusbiomolecules.com This enzyme is crucial in the degradation of several vasoactive and neuroactive peptides.

Bradykinin: Research has shown that phosphoramidon can potentiate the effects of bradykinin. nih.gov In porcine coronary arteries, phosphoramidon enhanced the vasorelaxant effect of bradykinin, even in the absence of nitric oxide and prostaglandins. nih.gov This potentiation is attributed to the inhibition of NEP, which is responsible for bradykinin degradation. nih.gov Studies on ovine aortic endothelial cells also demonstrated that phosphoramidon inhibits the production of a key bradykinin metabolite, BK1-7, by approximately 60%. physiology.org However, in some experimental models, such as intact porcine coronary arteries, NEP inhibition with phosphoramidon alone did not significantly alter the bradykinin concentration-response curve. nih.gov

Neurotensin: The metabolism of neurotensin is also influenced by phosphoramidon. In studies using superfused rat hypothalamic slices, while phosphoramidon had no effect on neurotensin degradation, it was noted that other metallopeptidases were primarily responsible for its catabolism in that specific model. nih.govcapes.gov.br However, research on endothelial cells from different vascular beds has shown that both soluble and membrane-bound endopeptidase 24.16 (neurolysin), which is sensitive to phosphoramidon, contributes to neurotensin metabolism. physiology.org Further research using neprilysin inhibitors in conjunction with angiotensin-converting enzyme (ACE) inhibitors has been conducted to better understand the metabolic pathways of neurotensin radioligands for tumor targeting. eur.nl

Enkephalins: Phosphoramidon significantly impacts the metabolism of enkephalins by inhibiting their degradation by NEP. peptanova.denih.gov Studies on guinea-pig ileal and striatal membranes revealed that a combination of peptidase inhibitors, including phosphoramidon, resulted in 87% or more of Met-enkephalin-Arg-Phe remaining intact. nih.gov This demonstrates that NEP is a primary enzyme in the hydrolysis of this opioid peptide. nih.gov Similarly, in rat spinal cord slices, a mixture of inhibitors including phosphoramidon dramatically increased the potencies of Leu-enkephalin. researchgate.net The hydrolysis of Leu-enkephalin by synaptic membranes from pig brain was also partially inhibited by phosphoramidon. portlandpress.com This protective effect on enkephalins is central to its role in modulating nociception and behavior. pnas.org

Table 1: Effect of Phosphoramidon on Peptide Metabolism

| Peptide | Model System | Key Finding | Reference |

|---|---|---|---|

| Bradykinin | Porcine Coronary Artery | Potentiated vasorelaxant effect | nih.gov |

| Bradykinin | Ovine Aortic Endothelial Cells | Inhibited BK1-7 production by ~60% | physiology.org |

| Neurotensin | Rat Hypothalamic Slices | No effect on degradation in this model | nih.gov |

| Enkephalins | Guinea-Pig Ileal & Striatal Membranes | Protected over 87% of Met-enkephalin-Arg-Phe from hydrolysis | nih.gov |

| Enkephalins | Rat Spinal Cord Slices | Dramatically increased Leu-enkephalin potency | researchgate.net |

Investigation of Enkephalinase Role in Nociception and Behavior in Rats

By preventing the breakdown of endogenous enkephalins, phosphoramidon has been instrumental in studying the role of the enkephalinergic system in pain perception (nociception) and behavior.

Nociception: In rat models, intracerebroventricular (i.c.v.) administration of phosphoramidon induced a significant decrease in nociception to pressure stimulation. capes.gov.brebi.ac.ukebi.ac.uk This analgesic effect is attributed to the increased availability of enkephalins to act on opioid receptors. pnas.org Pre-treatment with the opioid antagonist naltrexone (B1662487) significantly diminished the antinociceptive effects of phosphoramidon, confirming the involvement of the opioid system. capes.gov.brebi.ac.ukebi.ac.uk Furthermore, studies have shown that phosphoramidon can prevent the development of tolerance to nitrous oxide-induced analgesia in rats, suggesting that activation of the enkephalinergic system can overcome this tolerance. nih.gov

Behavior: Alongside its effects on nociception, phosphoramidon induces distinct behavioral changes in rats. Following i.c.v. administration, rats exhibited intensive grooming behavior (including licking, face washing, and scratching), mounting, and "wet dog shakes". capes.gov.brebi.ac.ukebi.ac.uk These behavioral alterations were also significantly reduced by naltrexone pre-treatment, indicating they are mediated by the enhanced action of endogenous opioids. capes.gov.brebi.ac.uk Other research has pointed to the role of enkephalinase inhibitors in producing antidepressant-like effects, which are mediated through the delta-opioid receptor. nih.gov

Table 2: Effects of Phosphoramidon on Nociception and Behavior in Rats

| Effect | Observation | Mediating System | Reference |

|---|---|---|---|

| Nociception | Decreased response to pressure stimulation | Opioid system (naltrexone-sensitive) | capes.gov.brebi.ac.ukebi.ac.uk |

| Nociception | Prevention of tolerance to nitrous oxide analgesia | Enkephalinergic system | nih.gov |

| Behavior | Increased grooming, mounting, wet dog shakes | Opioid system (naltrexone-sensitive) | capes.gov.brebi.ac.ukebi.ac.uk |

| Behavior | Antidepressant-like effects | Delta-opioid receptor | nih.gov |

Applications in Cancer Biology Research

The role of metalloproteases in cancer progression has led to the use of inhibitors like phosphoramidon to investigate these processes.

Studies on Tumor Cell Invasion in in vitro and Xenograft Models

Phosphoramidon has been shown to reduce tumor cell invasion and growth in various cancer models.

In vitro Studies: In an in vitro model using a collagen matrix gel chamber, phosphoramidon significantly reduced the invasion of colon carcinoma cells (CC531). researchgate.net Similarly, in studies with human glioma cell lines, which are known to infiltrate the brain along myelinated fiber tracts, phosphoramidon-sensitive metalloproteolytic activity was identified in high-grade glioma cells. nih.gov The spreading of these malignant cells on a central nervous system myelin substrate was inhibited by metalloprotease blockers. nih.gov However, in another study involving ovarian carcinoma cells, transfection with NEP (the target of phosphoramidon) led to a decrease in cell invasiveness, and this effect was reversed by the addition of phosphoramidon. aacrjournals.org This highlights the complex and sometimes contradictory roles of these enzymes in different cancer types.

Xenograft Models: In rats bearing xenografts of colon carcinoma CC531, intraperitoneal administration of phosphoramidon significantly reduced tumor growth. researchgate.netselleckchem.comselleckchem.com In a melanoma xenograft model, the administration of phosphoramidon also significantly inhibited tumor growth, suggesting that the enzymatic activity of CD10 (NEP) promotes tumorigenicity. plos.orgplos.org Conversely, some studies have noted that phosphoramidon may have an influence not only on systemic enzymes but also on the xenografted tumor itself, potentially altering the balance of proteolysis and protease inhibition in the extracellular matrix. snmjournals.org

Table 3: Effect of Phosphoramidon on Tumor Cell Invasion and Growth

| Cancer Model | Study Type | Key Finding | Reference |

|---|---|---|---|

| Colon Carcinoma (CC531) | In vitro | Reduced tumor cell invasion | researchgate.net |

| Colon Carcinoma (CC531) | Xenograft (Rat) | Significantly reduced tumor growth | researchgate.netselleckchem.comselleckchem.com |

| Human Glioma | In vitro | Identified phosphoramidon-sensitive metalloproteolytic activity | nih.gov |

| Melanoma | Xenograft (Mouse) | Significantly inhibited tumor growth | plos.orgplos.org |

| Ovarian Carcinoma | In vitro | Reversed the anti-invasive effect of NEP transfection | aacrjournals.org |

Identification of Metalloproteases Involved in Cancer Progression

Research utilizing phosphoramidon has helped to identify specific metalloproteases that play a role in the progression of cancer. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for remodeling the extracellular matrix (ECM). wikipedia.orgnih.gov Their activity is implicated in tumor growth, invasion, and metastasis. nih.govnih.gov

Phosphoramidon's inhibitory action is not limited to NEP; it is a broader metalloprotease inhibitor. medchemexpress.commedchemexpress.com This property has been exploited to probe the function of these enzymes in cancer. For instance, the finding that phosphoramidon-sensitive activity is present in high-grade glioma cells and that its inhibition reduces cell spreading points to a crucial role for a membrane-bound metalloendoprotease in the invasive migration of these tumors. nih.gov The expression of NEP/CD10 itself has been correlated with a poor prognosis in melanoma, and the ability of phosphoramidon to inhibit tumor growth in melanoma xenografts underscores the enzyme's role in promoting tumorigenicity. plos.orgplos.org However, the roles of MMPs can be paradoxical, sometimes promoting and sometimes suppressing tumors depending on the context. wikipedia.orgnih.gov Therefore, while inhibitors like phosphoramidon are powerful research tools, their therapeutic application requires a nuanced understanding of the specific proteases involved in each type of cancer. nih.govfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Amastatin |

| Angiotensin |

| Bestatin |

| Bradykinin |

| Captopril (B1668294) |

| Dynorphin B |

| Enkephalin |

| Leu-enkephalin |

| Met-enkephalin-Arg-Phe |

| Naltrexone |

| Neurotensin |

| Nitrous oxide |

| O-phenanthroline |

| Phosphoramidon |

| Phosphoramidon (Disodium) |

| Puromycin |

| Sialorphin |

| Talopeptin |

| Thermolysin |

| Thiorphan (B555922) |

Methodological Considerations for Phosphoramidon Disodium in Research

In Vitro Assay Development and Optimization

The development and optimization of in vitro assays are fundamental to studying the effects of Phosphoramidon (B1677721). A systematic approach, often referred to as Quality by Design (QbD), can be applied to ensure that assays are robust, precise, and fit-for-purpose. nih.gov This involves identifying critical quality attributes (CQAs), which define the desired quality of the assay, and critical process parameters (CPPs), which are the assay variables that can affect the CQAs. nih.gov Careful consideration of factors such as reagent stability, particularly for cellular components, is crucial, as minor variations can lead to significant differences in assay performance. biocompare.com

Enzyme Activity Assays (e.g., Fluorogenic Peptide Substrate Assays)

Enzyme activity assays are a cornerstone for investigating the inhibitory properties of Phosphoramidon. Fluorogenic peptide substrate assays are a particularly sensitive and widely used method. rndsystems.comrndsystems.com These assays utilize a peptide substrate that contains a fluorophore and a quencher. rndsystems.com When the substrate is intact, the fluorescence is quenched. Upon cleavage by a protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. rndsystems.comraybiotech.com

Key Considerations for Fluorogenic Assays:

Substrate Specificity: The choice of fluorogenic substrate is critical and should be specific to the enzyme of interest to avoid off-target effects. For instance, specific substrates have been developed for neprilysin that are resistant to hydrolysis by other proteases like thermolysin and trypsin. scielo.br

Assay Conditions: Factors such as buffer composition, pH, and temperature must be optimized for the specific enzyme being studied. For example, assays for different enzymes like ACE-2, BMP-1/PCP, and Meprin α require distinct assay buffers. rndsystems.com

Controls: Appropriate controls are essential for data interpretation. This includes a no-enzyme control to measure background fluorescence and a positive control with a known active enzyme. raybiotech.com

Inhibitor Incubation: When testing Phosphoramidon's inhibitory activity, a pre-incubation step of the enzyme with the inhibitor is often necessary before adding the substrate. scielo.br For example, in studies with ZMPSTE24, membranes were incubated with Phosphoramidon for 10 minutes before the addition of the fluorogenic peptide substrate. nih.gov

Table 1: Examples of Fluorogenic Substrates and Target Enzymes

| Fluorogenic Substrate | Target Enzyme(s) | Reference |

| Mca-Y-V-A-D-A-P-K(Dnp)-OH | Endopeptidases and carboxypeptidases (e.g., ACE-2, BMP-1/PCP, Meprin α) | rndsystems.com |

| Abz-KSKTKSVIK-Dnp | ZMPSTE24 | nih.gov |

| Pya(21)-Nop(22)-bET-1(19–35) | Endothelin-Converting Enzyme (ECE) | nih.gov |

| [Pya(88)] S 39-88 | Botulinum neurotoxin B light chain (BoNT/B LC) | nih.gov |

| FITC-Casein | Broad-spectrum proteases (e.g., trypsin, chymotrypsin, thermolysin) | raybiotech.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Cell-Based Assays for Protease Activity and Substrate Processing

Cell-based assays provide a more physiologically relevant context for studying protease activity and the effects of inhibitors like Phosphoramidon. kosheeka.com These assays can be designed to measure the activity of proteases within a complex cellular environment, offering insights that may not be apparent in purified enzyme systems. promega.compromega.co.uk

Methodological Approaches:

Overexpression Systems: Cells can be engineered to overexpress a specific protease of interest, allowing for focused investigation of its activity and inhibition by Phosphoramidon. For example, yeast membranes overexpressing ZMPSTE24 have been used to assess its susceptibility to Phosphoramidon inhibition. nih.gov

Phenotypic Assays: These assays measure a cellular response that is dependent on protease activity. The development of such assays can be guided by combining a compound of interest with knockdown or overexpression of a target gene.

Live-Cell Imaging: Real-time monitoring of protease activity in living cells can be achieved using fluorescent probes or substrates. This allows for the kinetic analysis of inhibition. promega.com

Analysis of Protein Processing: In studies of chronic kidney disease, human kidney 2 (HK-2) cells have been used to investigate the effect of Phosphoramidon on ER stress and the NLRP3 inflammasome, where cells were pretreated with Phosphoramidon before being challenged with an ER stress inducer. researchgate.net

In Vivo Experimental Design Using Animal Models (Excluding Clinical Trials)

In vivo studies in animal models are crucial for understanding the physiological effects of Phosphoramidon. nih.gov A well-designed experiment is essential for obtaining meaningful and translatable results. modernvivo.com This includes careful selection of the animal model, route of administration, and endpoints for measurement.

Route and Frequency of Administration in Research Settings

The route and frequency of Phosphoramidon administration in animal models depend on the specific research question and the target enzyme. nih.gov The choice of administration route can significantly impact the bioavailability and distribution of the compound. nih.gov

Common Routes of Administration in Animal Research:

Intraperitoneal (i.p.) Injection: This is a common route for systemic administration. For instance, in studies investigating the in vivo stability of radiolabeled peptides, mice were injected intraperitoneally with the peptide in a vehicle with or without Phosphoramidon. thno.org

Intravenous (i.v.) Injection: This route ensures immediate and complete bioavailability. nih.gov In studies on the cardiovascular effects of proendothelin-1, Phosphoramidon was administered intravenously to conscious rats. nih.gov

Subcutaneous (s.c.) Injection: This route provides a slower and more sustained release of the compound compared to i.v. or i.p. injection. msu.eduunicamp.br

The frequency of administration will depend on the pharmacokinetic properties of Phosphoramidon and the duration of the desired inhibitory effect. This should be determined based on preliminary studies or existing literature.

Table 2: General Guidelines for Administration Volumes in Laboratory Animals

| Species | Oral Gavage (ml/kg) | Subcutaneous (ml/kg) | Intraperitoneal (ml/kg) | Intravenous (bolus) (ml/kg) |

| Mouse | 10 (20) | ≤1-2 (40) | 5-10 (20) | 5 (25) |

| Rat | 10 (20) | 5-10 (10) | 5-10 (20) | 5 (20) |

| Hamster | 10 (20) | 5-10 (10) | 5-10 (20) | 5 (20) |

| Gerbil | 10 (20) | 5-10 (10) | 5-10 (20) | 5 (20) |

| Rabbit | 10 (15) | 1 (2.5) | 5 (10) | 2.5 (5) |

Acceptable maximum volumes are in bold, with absolute maximums in parentheses. wsu.edu This table is interactive.

Measurement of Biomarkers and Biological Outcomes in Animal Studies

The assessment of Phosphoramidon's effects in vivo relies on the measurement of relevant biomarkers and biological outcomes. frontiersin.org Biomarkers are objectively measured characteristics that indicate normal biological processes, pathogenic processes, or pharmacological responses. frontiersin.org

Examples of Biomarker and Outcome Measurements:

Plasma Levels of Peptides: In studies involving the endothelin system, the administration of Phosphoramidon can alter the plasma levels of endothelin-1 (B181129) (ET-1) and its precursors. ahajournals.org For example, treatment with Phosphoramidon was shown to block the pressor responses to endothelin-1 (1-31) and big endothelin-1 in rabbits. ahajournals.org

Tissue Analysis: Histopathological assessment of tissues can reveal changes in cellular morphology and protein expression. In a sepsis model, the expression of TNF-α, p38, Klotho, and caspase-3 was evaluated by immunohistochemistry in cardiorenal tissues following Phosphoramidon treatment. researchgate.net

Metabolite Analysis: In studies of radiolabeled compounds, co-injection of Phosphoramidon can stabilize the compound in vivo, leading to enhanced tumor uptake. thno.org The stability of the radiolabeled peptide can be assessed by analyzing blood plasma via radio-HPLC. thno.orgmdpi.com

Proteomic Analysis: Techniques like two-dimensional gel electrophoresis followed by mass spectrometry can be used to identify changes in the plasma proteome in response to aging or other conditions, where protease inhibitors like Phosphoramidon are used during sample preparation to prevent protein degradation. nih.gov

Advanced Structural Biology Techniques

Advanced structural biology techniques are instrumental in elucidating the molecular interactions between Phosphoramidon and its target enzymes. longdom.orgtechnologynetworks.com These methods provide high-resolution three-dimensional structures, offering insights into the mechanism of inhibition. nuvisan.comscilifelab.se

Key Structural Biology Techniques:

X-ray Crystallography: This technique has been used to determine the crystal structure of a ZMPSTE24–phosphoramidon complex, revealing that the binding mode is similar to that observed with other soluble gluzincins like thermolysin and neprilysin. nih.gov It remains a gold standard for obtaining high-resolution structures of protein-ligand complexes. longdom.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for studying large macromolecular complexes that are difficult to crystallize. longdom.orgscilifelab.se It allows for the visualization of molecules in their near-native state. technologynetworks.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of molecules in solution, providing a more native-like environment. longdom.orgnuvisan.com It can be used to study conformational changes and interactions with ligands like Phosphoramidon. technologynetworks.com

The integration of these techniques can provide a comprehensive understanding of how Phosphoramidon interacts with its target proteases at the atomic level, which is crucial for the rational design of more potent and specific inhibitors. nuvisan.comnih.gov

X-ray Crystallography for Ligand-Enzyme Complex Analysis

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes. anton-paar.com In the study of phosphoramidon, this method has been instrumental in providing a detailed atomic-level understanding of its binding mode to various metalloprotease enzymes. By analyzing the diffraction pattern of X-rays passing through a crystal of the enzyme-inhibitor complex, researchers can construct a precise model of the interaction, revealing key contacts that are crucial for the inhibitor's potency and selectivity. anton-paar.comnih.gov

The analysis of phosphoramidon-enzyme complexes has yielded significant insights into its mechanism of inhibition. Crystal structures have been determined for phosphoramidon bound to several key metalloproteases, including thermolysin, neprilysin (NEP), and endothelin-converting enzyme-1 (ECE-1). nih.govnih.govnih.gov

A seminal study on the complex of phosphoramidon with thermolysin from Bacillus thermoproteolyticus revealed the inhibitor's mode of action. nih.gov The structure, refined to a resolution of 2.3 Å, showed that phosphoramidon binds in the active site, with the phosphoramidate (B1195095) group directly interacting with the catalytic zinc ion. rcsb.org Specifically, a single oxygen atom from the phosphoramidate moiety acts as a zinc ligand, resulting in an approximately tetrahedral geometry around the zinc ion when combined with three ligands from the protein. nih.govrcsb.org This interaction mimics the presumed transition state of substrate hydrolysis, explaining the compound's potent inhibitory effect. nih.govnih.gov The structure also highlights interactions with key amino acid residues, such as Glu-143, which is crucial for the catalytic mechanism. nih.gov

Table 1: X-ray Crystallography Data for Phosphoramidon-Enzyme Complexes

Spectroscopic Methods for Binding Affinity Determination

Spectroscopic methods are essential for quantifying the binding affinity between an inhibitor and its target enzyme. These techniques measure changes in physical properties upon complex formation, allowing for the calculation of key parameters such as the inhibitor constant (Ki) and the dissociation constant (Kd). pharmacologycanada.org For phosphoramidon, several spectroscopic and related biophysical methods have been employed to determine its binding affinity for various metalloproteases.

Fluorometric titration is a widely used method that monitors changes in the fluorescence of the enzyme or inhibitor upon binding. The interaction between thermolysin and phosphoramidon has been studied using this technique, leveraging the fluorescence of tryptophan residues. oup.comnih.gov By titrating the enzyme with the inhibitor and measuring the change in fluorescence intensity, researchers can directly calculate the dissociation constant (Kd) of the enzyme-inhibitor complex. oup.com These studies confirmed the strong binding of phosphoramidon to thermolysin. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions. ³¹P NMR spectroscopy has been used to screen for phosphorous-containing compounds that bind to thermolysin. In these experiments, the disappearance of a compound's signal in the presence of the enzyme indicates binding. Phosphoramidon, as a known tight-binding inhibitor, was used in a displacement assay; its addition recovered the signal of a weaker-binding fragment, confirming the binding site and demonstrating a method for competitive binding analysis. researchgate.net

More novel techniques have also been applied to study this interaction. Transient Induced Molecular Electronic Spectroscopy (TIMES) is a method that detects protein-ligand interactions in solution without requiring molecular labeling or surface immobilization. nih.gov This technique was successfully used to measure the dissociation constant for the thermolysin-phosphoramidon complex, yielding results consistent with established methods. nih.govacs.org

These quantitative studies consistently demonstrate that phosphoramidon is a potent, reversible inhibitor of M4 and M13 family metallopeptidases. ebi.ac.uk The reported Ki and IC₅₀ values vary depending on the specific enzyme and the experimental conditions, such as pH. ebi.ac.uk For instance, phosphoramidon is a highly potent inhibitor of neprilysin with a Ki value in the low nanomolar range, while its affinity for thermolysin is also high. ebi.ac.uk Its inhibitory activity against endothelin-converting enzyme-1 is notably pH-dependent, being much more potent at acidic pH. ebi.ac.uk

Table 2: Binding Affinity of Phosphoramidon for Various Enzymes

Comparative Analysis with Other Metalloprotease Inhibitors

Distinguishing Phosphoramidon (B1677721) (Disodium) from Other Broad-Spectrum Inhibitors

Phosphoramidon (Disodium) is a microbial metabolite that exhibits a distinct inhibitory profile compared to other broad-spectrum metalloprotease inhibitors, such as chelating agents like EDTA and other classical inhibitors like Bestatin. wikipedia.orgwikipedia.org The primary distinction lies in their mechanism of action and their spectrum of targeted enzymes.

EDTA (ethylenediaminetetraacetic acid) and 1,10-phenanthroline (B135089) function as broad-spectrum metalloprotease inhibitors by chelating the zinc ion essential for the catalytic activity of these enzymes. wikipedia.orgpnas.org This action effectively removes the metal cofactor from the active site, leading to non-specific inhibition of a wide range of metalloproteases. wikipedia.orgnih.gov For instance, in studies on the conversion of big endothelin-1 (B181129) in human brain tissue, both Phosphoramidon and EDTA inhibited the process, but with different potencies, showing half-maximal inhibitory concentrations (IC50) of 2 µM and 20 µM, respectively. nih.gov

In contrast, Phosphoramidon acts as a "lock and key" inhibitor, binding tightly to the active site of specific metalloproteases by mimicking the transition state of peptide hydrolysis. wikipedia.org It is a potent inhibitor of thermolysin, neutral endopeptidase (NEP, or neprilysin), and endothelin-converting enzyme (ECE). wikipedia.orgselleckchem.com Its mechanism is highly specific compared to the general metal chelation by EDTA.

Bestatin is another type of metalloprotease inhibitor, but it primarily targets aminopeptidases, such as aminopeptidase (B13392206) B and leucine (B10760876) aminopeptidases. nih.govcarlroth.com It generally does not inhibit endopeptidases like thermolysin or NEP at standard concentrations. nih.govcarlroth.com Research on Manduca sexta hemocytes inferred that Phosphoramidon and Bestatin inhibit different types of metalloproteases, suggesting that at least two distinct zinc proteases are involved in the cellular defense response of the insect. nih.gov In some research protocols, Phosphoramidon and Bestatin are used together to achieve broader inhibition of peptide degradation by targeting both endopeptidases and aminopeptidases. frontiersin.org This highlights their complementary, rather than overlapping, inhibitory activities.

Furthermore, in a study on cultured Swiss 3T3 fibroblasts, Phosphoramidon was shown to increase the number of endothelin receptors by inhibiting a protease responsible for their degradation. nih.gov This effect was not replicated by other protease inhibitors, including Bestatin, thiorphan (B555922), pepstatin A, E-64, and leupeptin, underscoring the unique activity of Phosphoramidon compared to other broad-spectrum and specific inhibitors. nih.gov

Table 1: Comparative Characteristics of Metalloprotease Inhibitors

| Inhibitor | Primary Targets | Mechanism of Action | Typical IC50/Ki Values |

|---|---|---|---|

| Phosphoramidon | Thermolysin, NEP, ECE | Transition-state analogue ("lock and key" inhibitor) | NEP: Ki ≈ 2 nM focusbiomolecules.comadipogen.com, ECE: IC50 = 0.68-3.5 µM focusbiomolecules.commedchemexpress.com, ACE: IC50 = 78 µM medchemexpress.commedchemexpress.com |

| EDTA | Broad-spectrum metalloproteases | Zinc chelation | ECE: IC50 = 20 µM nih.gov |

| Bestatin | Aminopeptidases (e.g., Leucyl-aminopeptidase) | Transition-state analogue for aminopeptidases | Does not typically inhibit NEP or thermolysin nih.govcarlroth.com |

| Captopril (B1668294) | Angiotensin-Converting Enzyme (ACE) | Competitive inhibitor | Does not significantly inhibit NEP nih.govnih.gov |

| Thiorphan | Neutral Endopeptidase (NEP) | Potent and specific NEP inhibitor | Does not inhibit ECE nih.gov |

Evaluation of Selectivity and Potency Relative to Other Specific Protease Inhibitors

Phosphoramidon's value in biochemical research stems from its specific pattern of potency and selectivity against a particular subset of metalloproteases. While it is often referred to as a broad-spectrum inhibitor, its activity is highly varied across different enzymes, making it more selective than general chelators like EDTA. wikipedia.orgmedchemexpress.com

Phosphoramidon is a highly potent inhibitor of neutral endopeptidase (NEP/Neprilysin, EC 3.4.24.11), with a reported inhibitor constant (Ki) of approximately 2 nM. focusbiomolecules.comadipogen.com Its potency against NEP is comparable to other specific NEP inhibitors like Thiorphan. frontiersin.org However, Phosphoramidon also inhibits endothelin-converting enzyme (ECE), whereas Thiorphan does not, providing a key point of differentiation for researchers looking to distinguish between the activities of these two enzymes. nih.govnih.gov

Compared to angiotensin-converting enzyme (ACE) inhibitors, Phosphoramidon shows significantly less potency. The IC50 value for Phosphoramidon against ACE is 78 µM, which is substantially higher than its IC50 against NEP (0.034 µM) and ECE (3.5 µM). selleckchem.commedchemexpress.commedchemexpress.com In contrast, a dedicated ACE inhibitor like Captopril is highly potent against ACE but has no significant effect on NEP-mediated processes. nih.govnih.gov This differential selectivity allows researchers to dissect the relative contributions of NEP and ACE in physiological pathways. For example, in a study on neurogenic inflammation in human skin, inhibition of NEP with Phosphoramidon increased the neurogenic flare, whereas the ACE inhibitor Captopril had no effect, suggesting NEP is the primary enzyme for CGRP degradation in this tissue. nih.gov

Phosphoramidon was originally identified as a specific and powerful inhibitor of thermolysin, a thermostable metalloproteinase from Bacillus thermoproteolyticus. wikipedia.orgoup.com Its interaction with thermolysin is very strong, with an IC50 of 0.4 μg/mL. medchemexpress.commedchemexpress.com Interestingly, its binding affinity is very similar to that of Talopeptin, a closely related compound that differs only by a single stereocenter, suggesting the specific chemical structure is finely tuned for this interaction. oup.comnih.gov

Synergistic or Antagonistic Effects in Multi-Inhibitor Research Protocols

Phosphoramidon is frequently used in multi-inhibitor "cocktails" in research settings to protect peptides from degradation by multiple enzymatic pathways, often resulting in synergistic effects. These protocols are designed to potentiate the biological activity of endogenous or exogenous peptides by preventing their breakdown.

A common application involves the study of opioid peptides like enkephalins. To prevent their rapid inactivation, a mixture of peptidase inhibitors is used. One such combination includes Phosphoramidon (or Thiorphan) to inhibit NEP, Bestatin to inhibit aminopeptidases, and Captopril to inhibit ACE. frontiersin.org A study demonstrated that a mixture of amastatin, captopril, and phosphoramidon clearly potentiated the antinociceptive effects of Met-enkephalin, β-endorphin, and dynorphin, indicating a synergistic effect by blocking multiple degradation enzymes simultaneously. jst.go.jp

Synergistic interactions have also been observed in studies of neuropeptide signaling. In the parabrachial nucleus, the neuropeptides Substance P (SP) and calcitonin gene-related peptide (CGRP) were found to have a synergistic interaction in reducing excitatory synaptic transmission. nih.gov Further investigation revealed that CGRP enhances the effect of SP by inhibiting an SP-degrading endopeptidase. This effect could be mimicked by the application of Phosphoramidon, which, by inhibiting the endopeptidase, potentiated the action of SP. nih.gov This demonstrates a synergistic mechanism where one compound (Phosphoramidon) enhances the effect of another (SP) by preventing its breakdown.

In other contexts, Phosphoramidon is used in comparative protocols rather than for direct synergy. In studies of renal hemodynamics in hypertensive rats, the combined administration of Captopril and Phosphoramidon was found to increase glomerular filtration rate and sodium excretion. ahajournals.org This combined effect, which was not seen with either inhibitor alone in certain respects, points to the involvement of both kinins (protected by Captopril) and another peptide system regulated by a Phosphoramidon-sensitive enzyme. Similarly, studies on human nasal mucosa showed that pretreatment with Phosphoramidon potentiated the effects of neuropeptides like VIP, SP, and CGRP, while Captopril did not, highlighting the dominant role of NEP over ACE in the catabolism of these specific peptides in that tissue. nih.gov

Table 2: Research Applications of Phosphoramidon in Multi-Inhibitor Protocols

| Co-Inhibitor(s) | Research Context | Observed Effect | Reference(s) |